molecular formula C7H9NO2S B1316469 Ethyl 2-methylthiazole-5-carboxylate CAS No. 79836-78-5

Ethyl 2-methylthiazole-5-carboxylate

Cat. No.: B1316469
CAS No.: 79836-78-5
M. Wt: 171.22 g/mol
InChI Key: ORCQTMZHDQSNOJ-UHFFFAOYSA-N
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Description

Ethyl 2-methylthiazole-5-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. It is known for its distinctive thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound is often used in organic synthesis and has various applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Ethyl 2-methylthiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with thiazole moieties.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

Ethyl 2-methylthiazole-5-carboxylate has a safety signal word of "Warning" . Its hazard statements include H302-H315-H319-H335, indicating that it can cause skin irritation .

Biochemical Analysis

Biochemical Properties

Ethyl 2-methylthiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to reduced production of uric acid, which is beneficial in treating conditions like gout. Additionally, this compound has been found to interact with other biomolecules, such as neurotransmitters, influencing their function and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives, including this compound, have shown potential in modulating the activity of certain signaling pathways involved in inflammation and cancer . This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of xanthine oxidase by binding to its active site, preventing the enzyme from catalyzing its substrate . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression . These temporal effects are important for understanding the long-term impact of this compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound can exhibit toxic or adverse effects, including liver damage and disruption of normal cellular function . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, this compound can be metabolized by liver enzymes, leading to the formation of various metabolites that are excreted from the body . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific tissues . These transport and distribution mechanisms are important for understanding the bioavailability and efficacy of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interaction with target biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methylthiazole-5-carboxylate can be synthesized through a one-pot procedure involving commercially available starting materials. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea or its N-substituted derivatives under mild reaction conditions. This method is efficient and yields the desired product in good quantities .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of ethyl acetoacetate, N-bromosuccinimide, and thiourea. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through distillation and recrystallization processes .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

    Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the substituents used.

Mechanism of Action

The mechanism of action of ethyl 2-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 2-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-bromothiazole-5-carboxylate
  • Ethyl 2-(bromomethyl)thiazole-5-carboxylate
  • Diethyl 2-methylthiazole-4,5-dicarboxylate

Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ease of synthesis and versatility in various applications make it a valuable compound in research and industry .

Properties

IUPAC Name

ethyl 2-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-8-5(2)11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCQTMZHDQSNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510392
Record name Ethyl 2-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79836-78-5
Record name Ethyl 2-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-methyl-1,3-thiazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, a solution of KOtBu (11.5 g) in THF (203 mL) was cooled to 0° C., and thereto were added dropwise ethyl chloroacetate (12.5 g) and ethyl formate (7.60 g) in THF (40 mL). After the addition, the mixture was stirred at 0° C. for 3 hours, and further stirred at room temperature for 16 hours. Water and a 6N aqueous hydrochloric acid solution were added to the mixture, and the mixture was extracted with Et2O, and dried over MgSO4. The solvent was evaporated under reduced pressure to give ethyl 2-chloroformyl-propionate. Under nitrogen atmosphere, to a solution of ethyl 2-chloroformylpropionate in acetone (250 mL) was added thioacetamide (7.74 g), and the mixture was stirred at 56° C. for 6 hours, and stirred at room temperature for 16 hours. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column (hexane/ethyl acetate=12.5/1→10/1) to give ethyl 2-methyl-1,3-thiazole-5-carboxylate (5.74 g, 32%).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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